molecular formula C10H6F2N4O4S B11796407 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid

2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid

Cat. No.: B11796407
M. Wt: 316.24 g/mol
InChI Key: KQVFKNLKJFUJQE-UHFFFAOYSA-N
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Description

2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid is a compound of significant interest in the field of chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group and the triazole ring in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the difluoromethyl group via a difluoromethylation reaction. The final step involves the thiolation of the triazole ring and the nitration of the benzoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amino derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial and antifungal properties. The presence of the difluoromethyl group is known to enhance lipophilicity, improving permeability through biological membranes. Preliminary studies suggest that 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid may inhibit the growth of various pathogens by interacting with enzymes involved in their metabolic pathways. This potential has led to investigations into its use as a therapeutic agent against infections caused by bacteria and fungi.

Case Studies

Several studies have evaluated the biological activity of similar compounds in the triazole class:

  • Triazole Derivative Studies : Research on other triazole derivatives has shown promising results in treating fungal infections. For instance, compounds with similar structural features have demonstrated effectiveness against Candida species and Aspergillus species, indicating that this compound could possess comparable efficacy .
  • Mechanism of Action Research : Studies focusing on the mechanism of action have suggested that triazole compounds can inhibit enzymes such as lanosterol 14α-demethylase, crucial in fungal sterol biosynthesis. This inhibition leads to disrupted cell membrane integrity in pathogens .

Fungicides

The compound's antifungal properties make it a candidate for use as an agricultural fungicide. Triazole derivatives are well-regarded for their ability to control fungal diseases in crops. The enhanced lipophilicity provided by the difluoromethyl group may improve the compound's effectiveness and persistence in agricultural settings .

Herbicidal Activity

Research indicates that certain triazole derivatives possess herbicidal properties, suggesting potential applications in weed management within agricultural systems. The ability of these compounds to modulate plant growth regulators could be harnessed to develop effective herbicides .

Mechanism of Action

The mechanism of action of 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the triazole ring play crucial roles in its binding affinity and specificity towards these targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting the associated biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid
  • 2-((5-(Methyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid
  • 2-((5-(Ethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid

Uniqueness

The presence of the difluoromethyl group in 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

Introduction

2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid (CAS No. 1706458-87-8) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F2N4O4SC_{10}H_{6}F_{2}N_{4}O_{4}S, with a molecular weight of 316.24 g/mol. The compound features a triazole ring and a nitrobenzoic acid moiety, which are significant for its biological activity.

PropertyValue
CAS Number1706458-87-8
Molecular FormulaC₁₀H₆F₂N₄O₄S
Molecular Weight316.24 g/mol

Biological Activity

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit notable antimicrobial properties. A study highlighted the antibacterial and antifungal activities of various triazole derivatives, suggesting that this compound could exhibit similar effects against pathogenic microorganisms .

Anticancer Potential

The anticancer potential of triazole derivatives has been extensively studied. For instance, related compounds have shown efficacy against various cancer cell lines. In one study, triazole derivatives demonstrated significant antiproliferative activity against breast, colon, and lung cancer cell lines . While specific data on this compound is limited, its structural similarities suggest it may possess comparable anticancer properties.

The mechanism by which triazole compounds exert their biological effects often involves inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, some triazoles inhibit the enzyme phytoene desaturase (PDS), which is crucial for carotenoid biosynthesis in plants and certain pathogens . Understanding the precise mechanism for this compound requires further investigation.

Case Studies and Research Findings

  • Antibacterial Activity : A comparative study found that related triazole compounds exhibited strong antibacterial effects against Mycobacterium tuberculosis and other pathogens. While specific results for this compound were not reported, the general trend suggests potential effectiveness against similar strains .
  • Antiproliferative Studies : In vitro studies have shown that triazole derivatives can significantly inhibit the growth of various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma cells . Further studies on this compound could elucidate its specific anticancer activity.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant antibacterial and antifungal activity observed in related compounds
AnticancerPotential antiproliferative effects against various cancer cell lines suggested
Mechanism of ActionInhibition of key enzymes involved in microbial growth or cancer cell proliferation

Properties

Molecular Formula

C10H6F2N4O4S

Molecular Weight

316.24 g/mol

IUPAC Name

2-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-nitrobenzoic acid

InChI

InChI=1S/C10H6F2N4O4S/c11-7(12)8-13-10(15-14-8)21-6-2-1-4(16(19)20)3-5(6)9(17)18/h1-3,7H,(H,17,18)(H,13,14,15)

InChI Key

KQVFKNLKJFUJQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=NNC(=N2)C(F)F

Origin of Product

United States

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